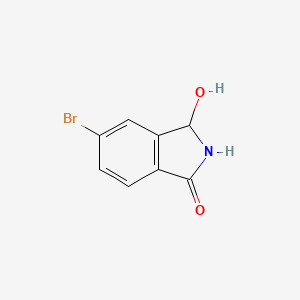

5-Bromo-3-hydroxyisoindolin-1-one

概述

描述

5-Bromo-3-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6BrNO2. It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the isoindolinone ring.

准备方法

Synthetic Routes and Reaction Conditions

5-Bromo-3-hydroxyisoindolin-1-one can be synthesized through several methods. One common approach involves the bromination of 3-hydroxyisoindolin-1-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

化学反应分析

Nucleophilic Aromatic Substitution at the Bromine Center

The bromine atom at the 5-position undergoes nucleophilic substitution under metal-catalyzed conditions, enabling functionalization of the aromatic ring.

Key Reactions:

-

Amine Substitution :

Reaction with primary/secondary amines in the presence of CuCl and Cs₂CO₃ in DMSO at 80°C yields 5-amino-substituted derivatives .

Example:

-

Thiol Substitution :

Thiols react with the bromine center under similar conditions to form thioether-linked products.

Table 1: Substitution Reaction Conditions

| Reagent | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amines | CuCl, Cs₂CO₃ | DMSO | 80°C | 60–85 |

| Thiols | CuCl, Cs₂CO₃ | DMSO | 80°C | 55–75 |

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling biaryl synthesis.

Reaction Protocol:

Example:

Table 2: Suzuki Coupling Outcomes

| Boronic Acid | Product Substituent | Yield (%) |

|---|---|---|

| Phenyl | C₆H₅ | 78 |

| 4-Methoxyphenyl | 4-CH₃O-C₆H₄ | 72 |

Reactions Involving the Hydroxyl Group

The 3-hydroxyl group undergoes acylation, oxidation, and elimination.

Acylation

-

Reagents : Acetyl chloride, TEA (base)

-

Solvent : Dichloromethane (DCM)

Oxidation

-

Reagent : Dess-Martin periodinane

-

Solvent : DCM

-

Product : 3-Ketoisoindolin-1-one.

β-Elimination

Under basic conditions (K₂CO₃ in CH₃CN at 50°C), the hydroxyl group participates in elimination to form 3-methyleneisoindolin-1-ones .

Base-Promoted Cascade Reactions

In the presence of K₂CO₃, the compound engages in multi-step transformations with pronucleophiles like ((chloromethyl)sulfonyl)benzenes, yielding 3,3-disubstituted isoindolin-1-ones or (Z)-3-sulfonylmethylene derivatives .

Table 3: Cascade Reaction Parameters

| Pronucleophile | Product Type | Yield (%) |

|---|---|---|

| (4-Nitrophenyl)sulfonyl | 3-Sulfonylmethylene derivative | 68 |

| (Cyanophenyl)sulfonyl | Tetrasubstituted isoindolinone | 75 |

Cyclization and Ring Expansion

In DMSO with CuCl, the compound reacts with benzyl cyanides to form fused bicyclic structures via carbon degradation and ring contraction .

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Antitumor Activity

5-Bromo-3-hydroxyisoindolin-1-one has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis. For instance, a study reported that it exhibited a log(10)GI(50) value of -6.40 against the BT-549 breast cancer cell line, indicating potent cytotoxicity . Its structural features, particularly the bromine and hydroxyl groups, are believed to enhance its interaction with biological targets, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism through which this compound exerts its effects is still under investigation. Preliminary studies suggest interactions with specific enzymes or receptors involved in cancer progression, which could provide insights into its therapeutic potential.

Chemical Biology

Biological Interactions

This compound's interactions within biological systems are being actively researched. Its ability to modulate pathways related to apoptosis and cell cycle regulation positions it as a valuable tool in understanding cancer biology . Additionally, the compound may play a role in other biological processes such as immunology and inflammation .

Synthetic Organic Chemistry

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Copper-Catalyzed Reactions : Involving 2-iodobenzamide derivatives reacting with substituted benzyl cyanides.

- Base-Promoted Cascade Reactions : Utilizing ortho-carbonyl-substituted benzonitriles to yield isoindolinone derivatives through one-pot reactions that require no metal catalysis .

These synthetic pathways highlight the versatility of this compound in generating derivatives with potential biological activity.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxyisoindolin-1-one | Hydroxyl group at position 3 | Antitumor activity |

| Isoindoline | Basic structure without hydroxyl or bromo groups | Varies; less specific activity |

| 5-Chloro-3-hydroxyisoindolin-1-one | Chlorine instead of bromine at position 5 | Potentially similar activity |

| 6-Bromo-2-methylisoindole | Methyl group at position 2 | Antimicrobial properties |

The unique combination of functional groups in this compound enhances its reactivity and interaction capabilities compared to other isoindolinone derivatives.

Study on Cytotoxicity

A significant study evaluated the cytotoxicity of various derivatives of this compound against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited superior activity compared to the parent compound, suggesting that further modifications could enhance therapeutic efficacy .

Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The findings revealed that this compound activates specific signaling pathways that lead to programmed cell death, highlighting its potential as a therapeutic agent in oncology .

作用机制

The mechanism of action of 5-Bromo-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

3-Hydroxyisoindolin-1-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

5-Chloro-3-hydroxyisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.

5-Fluoro-3-hydroxyisoindolin-1-one: Contains a fluorine atom, which can significantly alter its reactivity and biological effects.

Uniqueness

5-Bromo-3-hydroxyisoindolin-1-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

5-Bromo-3-hydroxyisoindolin-1-one (C8H6BrNO2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antitumor properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Bromine atom at the 5-position

- Hydroxyl group at the 3-position of the isoindolinone structure

- Molecular weight: approximately 228.045 g/mol

The unique combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable candidate for further pharmacological studies.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis across different cancer cell lines:

- Breast Cancer : In a study evaluating various derivatives, this compound showed marked effects on breast cancer cell lines, with log(10)GI(50) values indicating potent cytotoxicity (e.g., BT-549 cell line with log(10)GI(50) of -6.40) .

- Lung Cancer : Similar efficacy was observed in non-small cell lung cancer (NCI-H23), where it also exhibited significant growth inhibition .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer progression.

- Receptor Interaction : It potentially interacts with cellular receptors that regulate cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Copper-Catalyzed Reaction : Involves the reaction of 2-iodobenzamide derivatives with substituted benzyl cyanides.

- Base-Promoted Cascade Reactions : Facilitates the formation of isoindolinone derivatives from ortho-carbonyl-substituted benzonitriles .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxyisoindolin-1-one | Hydroxyl group at position 3 | Antitumor activity |

| Isoindoline | Basic structure without hydroxyl or bromo groups | Varies; less specific activity |

| 5-Chloro-3-hydroxyisoindolin-1-one | Chlorine instead of bromine at position 5 | Potentially similar activity |

| 6-Bromo-2-methylisoindole | Methyl group at position 2 | Antimicrobial properties |

This table illustrates how the presence of bromine and hydroxyl groups in this compound contributes to its distinctive reactivity and potential biological effects compared to other isoindolinone derivatives.

属性

IUPAC Name |

5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBQCEKYWVTSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469495 | |

| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573675-39-5 | |

| Record name | 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。